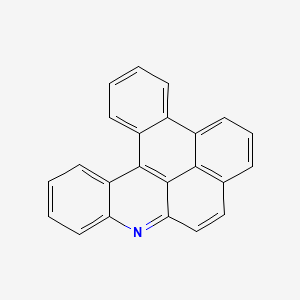

Phenanthro(9,10,1-mna)acridine

Description

Contextualization within Polycyclic Aromatic Heterocycles (PAHs)

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds made up of two or more fused aromatic rings. chemistry-matters.com The simplest parent PAH is naphthalene, with two rings, while larger structures can contain many more. chemistry-matters.com PAHs that include atoms other than carbon and hydrogen within their ring structures, such as nitrogen, sulfur, or oxygen, are known as heteroatom PAHs or heterocyclic PAHs. chemistry-matters.comepa.gov Phenanthro(9,10,1-mna)acridine falls into this latter category due to the presence of a nitrogen atom in its acridine (B1665455) portion. chemistry-matters.comwikipedia.org

The introduction of heteroatoms like nitrogen into a PAH framework can significantly modify the molecule's electronic, structural, and chemical properties, often leading to new functionalities. rsc.orgrsc.org These nitrogen-containing PAHs, also called N-heterocyclic PAHs or azaarenes, are a major focus in materials science and supramolecular chemistry. rsc.orgrsc.orgnih.gov The presence of nitrogen can influence chemical stability, reactivity, and photophysical characteristics, making these compounds valuable for developing advanced materials. rsc.orgresearchgate.net Their unique structures are considered promising scaffolds for applications in organic electronics, including field-effect transistors and light-emitting diodes. rsc.org

Historical Perspectives on Related Acridine and Phenanthrene (B1679779) Chemistry

The study of this compound is built upon a long history of research into its constituent chemical structures: phenanthrene and acridine.

Phenanthrene (C₁₄H₁₀): This PAH, composed of three fused benzene (B151609) rings in an angular arrangement, was first isolated from coal tar, where it constitutes about 5% by weight. wikipedia.orgperlego.com Its structure was confirmed by Graebe in 1873 following initial work by Fittig and Ostermayer. wikipedia.org The name "phenanthrene" was proposed to reflect its structural similarity to both phenyl and anthracene (B1667546). wikipedia.org A landmark achievement in its synthesis was the Bardhan–Sengupta phenanthrene synthesis developed in 1932, which remains a classic and convenient method for constructing this ring system. wikipedia.orgias.ac.in The study of phenanthrene and its derivatives has been crucial for understanding aromaticity, electrophilic substitution reactions, and the structure of natural products like steroids and bile acids. ias.ac.innumberanalytics.com

Acridine (C₁₃H₉N): Acridine is a nitrogen heterocycle structurally related to anthracene, with one of the central carbon-hydrogen units replaced by a nitrogen atom. wikipedia.org It was first isolated from the anthracene fraction of coal tar in 1870 by Carl Gräbe and Heinrich Caro, who named it for its acrid odor and irritating effect on the skin. wikipedia.orge-bookshelf.de Early research established its basic chemical properties and led to the development of various synthetic methods, such as the Bernthsen acridine synthesis, which involves condensing diphenylamine (B1679370) with carboxylic acids. wikipedia.orgpharmaguideline.com The discovery of the antimicrobial properties of acridine derivatives by Ehrlich and Benda in 1917, and their subsequent use as antimalarial drugs like mepacrine during World War II, marked a significant milestone in its application. ptfarm.pl The unique fluorescence of acridine salts also led to the development of popular dyes, although many are no longer in common use due to poor lightfastness. wikipedia.org

Significance and Core Research Focus Areas

The fusion of phenanthrene and acridine moieties into a single, large, and highly conjugated system gives this compound and related compounds unique properties that are the subject of ongoing research. The primary areas of focus include its potential in materials science and biomedical applications.

The extensive π-conjugated system imparts strong fluorescent properties, making these types of molecules interesting as fluorescent probes for cellular imaging. ontosight.ai Research has shown that compounds with a phenanthridine (B189435) backbone can have their photophysical properties, such as absorption and emission wavelengths, fine-tuned by adding different chemical groups. nih.govrsc.org This tunability is highly desirable for creating materials with specific optical and electronic characteristics.

Key research interests include:

Organic Electronics: Large, nitrogen-containing PAHs are investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.orgnih.gov The phenanthridine structure, in particular, has been used as a building block for deep-red emitting materials in highly efficient OLEDs. rsc.org

Biomedical Applications: The planar structure of acridine-based compounds allows them to intercalate, or insert themselves, into DNA. This interaction is a foundation for their use in studying DNA structures and has led to the development of anticancer agents. ontosight.aijsynthchem.com this compound has been specifically noted for its potential to interact with DNA and inhibit cancer cell growth. ontosight.ai

Molecular Sensing: The nitrogen atom in the acridine unit can interact with its environment, for example, by forming hydrogen bonds or responding to changes in pH. This makes phenanthridine derivatives candidates for the development of chemical sensors. researchgate.net

Below is a table summarizing the properties of the parent compounds.

| Property | Phenanthrene | Acridine |

| Chemical Formula | C₁₄H₁₀ | C₁₃H₉N |

| Molar Mass | 178.23 g·mol⁻¹ | 179.22 g·mol⁻¹ |

| Appearance | Colorless crystalline solid | Colorless to light yellow needles |

| Melting Point | 101 °C (214 °F) | 106–110 °C (223–230 °F) |

| Boiling Point | 332 °C (630 °F) | 346 °C (655 °F) |

| Key Feature | Three fused benzene rings | Anthracene with a central CH replaced by N |

| Historical Note | Bardhan-Sengupta synthesis (1932) is a classic method. wikipedia.orgias.ac.in | First isolated by Gräbe and Caro in 1870. wikipedia.org |

Data sourced from multiple references. wikipedia.orgwikipedia.orgptfarm.plnih.gov

Structure

3D Structure

Properties

CAS No. |

35613-14-0 |

|---|---|

Molecular Formula |

C23H13N |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

16-azahexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene |

InChI |

InChI=1S/C23H13N/c1-2-8-17-15(7-1)16-10-5-6-14-12-13-20-23(21(14)16)22(17)18-9-3-4-11-19(18)24-20/h1-13H |

InChI Key |

RIJLFGBRDPAEAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=CC=CC=C6N=C5C=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes to Phenanthro(9,10,1-mna)acridine

Multi-Step Annulation Approaches

The construction of the this compound skeleton would likely involve multi-step annulation, which is the formation of a new ring onto an existing one. This could theoretically be approached by building the acridine (B1665455) moiety onto a pre-existing phenanthrene (B1679779) core, or vice-versa. For instance, a plausible, though not explicitly reported, strategy could involve the functionalization of a phenanthrene derivative to introduce precursors for the acridine ring, followed by a cyclization step.

Catalyst-Mediated Cyclization Reactions

Catalyst-mediated reactions are a cornerstone of modern organic synthesis and would be crucial for the efficient synthesis of this compound. Transition-metal catalysts, particularly palladium, are widely used for cross-coupling and cyclization reactions that could be adapted for this purpose. For example, intramolecular C-H activation or cross-coupling reactions on suitably substituted phenanthrene and aniline (B41778) derivatives could potentially lead to the formation of the acridine ring system. However, specific catalyst systems optimized for the synthesis of this compound have not been reported.

Optimization of Reaction Conditions and Yields

Given the lack of established protocols, any proposed synthesis of this compound would require extensive optimization of reaction conditions. This would involve screening various catalysts, solvents, temperatures, and reaction times to maximize the yield and purity of the final product. The inherent complexity of the target molecule suggests that achieving high yields would be a significant synthetic challenge.

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound would be essential for tuning its electronic and photophysical properties.

Functionalization Strategies on the Acridine and Phenanthrene Moieties

Functionalization of the core structure would likely be achieved through late-stage modification of a pre-formed this compound scaffold or by using substituted starting materials in the initial synthesis. Electrophilic aromatic substitution reactions could potentially be used to introduce functional groups onto the phenanthrene or acridine rings, although regioselectivity could be a challenge.

Mechanistic Investigations of Key Synthetic Transformations

Role of Catalysts in Reaction Efficiency

General synthetic methods for other acridine derivatives and related polycyclic aromatic hydrocarbons are well-documented. researchgate.netnih.govrsc.org These often involve multi-component reactions, transition-metal-catalyzed cross-couplings, and cyclization reactions under various conditions. researchgate.netnih.gov Similarly, the study of supramolecular chemistry involves designing and synthesizing molecular building blocks for self-assembly, a field with a vast body of literature for many classes of compounds. nih.govnih.govmdpi.com Mechanistic investigations, including the study of electron transfer, regioselectivity, and the role of catalysts, are fundamental to modern organic chemistry and have been applied to countless reactions. nih.govnih.gov

However, without specific research focused on this compound, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict constraints of the requested outline. Generating content for these specific subsections would require speculation or extrapolation from unrelated chemical systems, which would not meet the required standards of scientific accuracy.

Therefore, the information necessary to construct the requested article on the specific synthetic and mechanistic aspects of this compound is not available in the surveyed scientific literature.

Advanced Structural Elucidation and Solid State Chemistry

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the intricate structures of complex organic molecules. High-resolution methods offer unparalleled detail regarding the electronic environment, mass, and vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in solution. For a rigid, planar molecule like Phenanthro(9,10,1-mna)acridine, NMR is used less for identifying dynamic conformational isomers and more for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals, which confirms the molecular connectivity.

Advanced 2D NMR techniques are essential for this purpose. researchgate.net

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling relationships, identifying adjacent protons within the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the fused ring fragments and identifying quaternary carbons.

The chemical shifts of the aromatic protons are expected to appear in the downfield region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm), influenced by the anisotropic ring current effect of the extensive π-system. libretexts.org Similarly, the sp²-hybridized carbons of the aromatic rings would resonate in the δ 120-150 ppm range in the ¹³C NMR spectrum. libretexts.orgnih.gov

Table 1: Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Type of Atom | Expected Chemical Shift (δ, ppm) |

| ¹H | Aromatic Protons (Ar-H) | 7.0 - 9.0 |

| ¹³C | Aromatic Carbons (Ar-C) | 120 - 150 |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. longdom.org Unlike low-resolution mass spectrometry, HRMS provides mass measurements with extremely high accuracy (typically to within 5 ppm), allowing for the calculation of a unique elemental formula. nih.gov For this compound, with a chemical formula of C₂₄H₁₃N, HRMS can unequivocally confirm this composition.

This capability is particularly vital for differentiating between isomers—molecules that have the same nominal mass but different atomic compositions or arrangements. nih.gov For example, a hydrocarbon isomer with the formula C₂₅H₁₇ would have the same nominal mass as C₂₄H₁₃N (315), but HRMS could easily distinguish them based on their precise masses. Furthermore, analysis of the isotopic pattern and fragmentation patterns can provide additional structural information to differentiate between constitutional isomers (compounds with the same formula but different connectivity). mdpi.comresearchgate.net

Table 2: Precise Mass Data for this compound

| Parameter | Value |

| Chemical Formula | C₂₄H₁₃N |

| Nominal Mass | 315 amu |

| Monoisotopic Mass (Calculated) | 315.1048 u |

| Expected HRMS Result (e.g., [M+H]⁺) | 316.1121 u |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. edinst.comwiley-vch.de These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. mt.comtriprinceton.org

For this compound, the IR spectrum would be characterized by:

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

Aromatic C=C and C=N stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region.

Out-of-plane C-H bending (wagging): Found in the 650-900 cm⁻¹ region, with the exact position being indicative of the substitution pattern on the aromatic rings.

The Raman spectrum would strongly feature the symmetric stretching modes of the large, polarizable aromatic framework. While standard IR and Raman provide information on the types of bonds present, specialized techniques like Vibrational Linear Dichroism (VLD) on aligned samples would be required to determine the specific orientation of molecular subgroups.

Table 3: Representative Vibrational Modes for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | IR | 3000 - 3100 |

| Aromatic C=C/C=N Stretch | IR, Raman | 1400 - 1650 |

| Aromatic C-H Out-of-Plane Bend | IR | 650 - 900 |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful and definitive technique for determining the precise three-dimensional structure of a crystalline solid at atomic resolution. mdpi.comresearchgate.net It provides exact coordinates for each atom, from which molecular geometry, conformation, and intermolecular interactions can be determined with high precision. tugraz.at

For a molecule like this compound, X-ray diffraction would provide definitive proof of its molecular structure. The analysis would be expected to reveal a largely planar conformation, which is characteristic of large, fused aromatic systems. Minor deviations from perfect planarity may occur due to steric strain inherent in the fused-ring structure. The data generated includes precise measurements of all bond lengths and bond angles, allowing for a detailed comparison with theoretical models and related known structures. nih.gov

Table 4: Expected Bond Geometries in this compound

| Parameter | Atom Types | Expected Value |

| Bond Length | Aromatic C-C | 1.38 - 1.45 Å |

| Bond Length | Aromatic C-N | ~1.35 Å |

| Bond Angle | C-C-C in Benzene (B151609) Ring | ~120° |

| Bond Angle | C-N-C in Acridine (B1665455) Moiety | ~118° |

| Dihedral Angle | Across the aromatic plane | ~0° (near-planar) |

Beyond the structure of a single molecule, X-ray diffraction elucidates how molecules arrange themselves in the solid state, a phenomenon known as crystal packing. mdpi.com For large, planar aromatic molecules, π-π stacking interactions are a dominant force in the crystal lattice. researchgate.netnih.gov These are non-covalent interactions where the electron-rich π systems of adjacent molecules align.

In the crystal structure of this compound, molecules would be expected to form columns or stacks, with the planar aromatic surfaces oriented parallel to one another. The analysis would quantify the geometry of these interactions, including:

Centroid-to-centroid distance: The distance between the centers of adjacent aromatic rings.

Interplanar distance: The perpendicular distance between the planes of the stacked molecules, typically in the range of 3.3 to 3.8 Å. rsc.org

Slip angle: Describing the degree of offset (parallel displacement) between stacked molecules.

In addition to π-π stacking, weaker intermolecular forces such as C-H···N or C-H···π hydrogen bonds may also be present, further stabilizing the crystal structure. mdpi.comnih.gov The nitrogen atom in the acridine framework could act as a weak hydrogen bond acceptor for a C-H group from a neighboring molecule.

Table 5: Typical Intermolecular Interactions in Aromatic N-Heterocycles

| Interaction Type | Description | Typical Distance |

| π-π Stacking | Attraction between parallel aromatic rings | 3.3 - 3.8 Å (interplanar) |

| C-H···N Hydrogen Bond | Weak interaction between an aromatic C-H and a nitrogen atom | 2.2 - 2.8 Å (H···N) |

| C-H···π Interaction | Interaction between an aromatic C-H and the face of a π-system | 2.5 - 2.9 Å (H···π centroid) |

Supramolecular Assemblies and Architectures

Crystal Engineering for Ordered StructuresThere is no available research on the use of this compound as a building block in crystal engineering to create ordered supramolecular structures.

To produce the requested detailed and scientifically accurate article, peer-reviewed scientific studies focusing specifically on this compound are required.

Following a comprehensive search for scientific literature and data pertaining to the chemical compound “this compound,” it has been determined that there is no available information on this specific molecule within the searched scientific databases and publications.

Consequently, it is not possible to generate an article that adheres to the provided outline on the electronic structure and photophysical mechanisms of “this compound.”

Research and data are available for related but structurally distinct compounds, such as:

Phenanthro[9,10-d]imidazole derivatives: Studies on these compounds detail their synthesis, thermal properties, and use as blue light-emitting materials. nih.govrsc.orgrsc.orgnih.govresearchgate.net

Acridine derivatives: The literature provides insights into their excited-state dynamics, potential as therapeutic agents, and the influence of structural modifications on their photophysical properties. nih.govrsc.orgresearchgate.netfrontiersin.orgresearchgate.net

1,10-Phenanthroline (B135089) derivatives: Quantum chemical calculations and experimental studies have been conducted on these compounds, particularly in the context of their coordination chemistry and electronic transitions when complexed with metals. rsc.orgresearchgate.netdergipark.org.trnih.govrsc.org

However, none of the available resources provide the specific frontier molecular orbital analysis, charge distribution data, excited-state dynamics, or details on intersystem crossing pathways for the precise molecular structure of “this compound.” The unique fused ring system specified by the "(9,10,1-mna)" nomenclature does not appear in the searched literature, suggesting the compound may be theoretical, novel, or designated by an alternative name not identifiable through standard chemical database searches.

Electronic Structure and Photophysical Mechanisms

Excited State Dynamics and Energy Transfer Processes

Thermally Activated Delayed Fluorescence (TADF) Characteristics

Thermally Activated Delayed Fluorescence (TADF) is a critical mechanism in third-generation organic light-emitting diodes (OLEDs), enabling the harvesting of both singlet and triplet excitons to achieve high internal quantum efficiencies. In donor-acceptor (D-A) type molecules, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is crucial for efficient reverse intersystem crossing (RISC) from the T₁ to the S₁ state, which is the hallmark of TADF.

Acridine (B1665455) derivatives are frequently employed as potent electron-donating units in TADF emitters. researchgate.netrsc.org The design of molecules incorporating acridine donors linked to acceptor moieties, such as triazine, has proven effective in achieving a small ΔEST, which facilitates the TADF mechanism. researchgate.netrsc.org For instance, the D-A-D structured emitter 10,10'-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9,9-diphenyl-9,10-dihydroacridine) (TRZ-DDPAc) exhibits a high photoluminescence quantum yield (PLQY) of 79.7% in a doped film and a delayed fluorescence lifetime of 10.37 μs, confirming its TADF nature. researchgate.netrsc.org Similarly, fusing heterocyclic structures with the acridine donor can tune the emissive characteristics, leading to highly efficient orange to red TADF emitters with external quantum efficiencies (EQE) exceeding 20%. researchgate.net

The efficiency of the RISC process is not only dependent on ΔEST but also on the spin-orbit coupling between the S₁ and T₁ states. Molecular design strategies aim to optimize both of these parameters to enhance the rate of RISC (kRISC). In some acridine-based systems, multiple RISC channels can contribute to a high kRISC.

Table 1: Photophysical Properties of Selected Acridine-Based TADF Emitters

| Compound | Host | PLQY (%) | Delayed Lifetime (μs) | EQE (%) | Emission Color |

|---|---|---|---|---|---|

| TRZ-DDPAc | DBFPO (30%) | 79.7 | 10.37 | 27.3 | Green |

| D6 | - | - | - | 19.5 | Blue |

Data compiled from various studies on acridine-based TADF emitters. researchgate.netrsc.orgnih.gov

Exciton Dynamics and Dissociation Mechanisms in Conjugated Systems

The photophysics of large π-conjugated systems like Phenanthro(9,10,1-mna)acridine is governed by the behavior of excitons—bound electron-hole pairs. A comprehensive understanding of exciton dynamics, including their diffusion, interaction, and dissociation, is essential for optimizing the performance of optoelectronic devices.

In solid-state forms such as nanoaggregates and thin films, conjugated molecules often exhibit complex exciton dynamics. For instance, in nanoaggregates of 9,10-diphenylanthracene, a molecule with a related polycyclic aromatic core, both exciton and excimer (excited dimer) emissions are observed. rsc.orgresearchgate.net The formation of the excimer state results from the favorable intermolecular orbital overlap between adjacent molecules and represents a trap state for excitons. rsc.orgresearchgate.net

The diffusion of singlet excitons can be probed through exciton-exciton annihilation kinetics. rsc.org The rate of exciton diffusion is sensitive to molecular packing and orientation. For example, the near-perpendicular orientation of phenyl rings in 9,10-diphenylanthracene increases the intermolecular distance between the anthracene (B1667546) cores, which in turn hinders the exciton diffusion rate compared to unsubstituted anthracene. rsc.orgresearchgate.net However, more ordered molecular packing in thin films and crystals can facilitate significantly faster singlet exciton diffusion. rsc.org Understanding and controlling these intermolecular interactions and the resulting exciton dynamics are crucial for designing efficient organic semiconducting materials.

Theoretical Prediction and Modulation of Electronic and Photophysical Behavior

Computational Design for Tunable Electronic Structures

Computational modeling, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for the rational design of organic electronic materials. These methods allow for the prediction of key parameters such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the S₁-T₁ energy gap (ΔEST), and absorption/emission spectra.

For TADF emitters, computational chemistry is used to screen potential donor and acceptor units to achieve a small ΔEST. This is often accomplished by designing molecules with a significant spatial separation between the HOMO and LUMO. For example, in many acridine-based TADF emitters, the HOMO is localized on the acridine donor, while the LUMO is centered on the acceptor moiety. nih.gov Quantum chemical calculations can confirm the existence of large dihedral angles between the donor and acceptor units, which helps to minimize the exchange energy and thus ΔEST. nih.gov This computational pre-screening accelerates the discovery of novel high-performance materials.

Influence of Substituents and Structural Modifications on Excited States

The electronic and photophysical properties of this compound can be finely tuned by introducing various substituents or making structural modifications. The nature and position of these modifications can significantly impact the excited state characteristics.

The introduction of different functional groups can alter the electronic nature of the molecule, leading to the emergence of intra-ligand or ligand-to-ligand charge transfer (CT) states. rsc.org For instance, in 1,10-phenanthroline-2,9-dicarboxamides, substituents at the 4- and 7-positions have a profound impact on the photophysical properties of the ligands and their metal complexes. rsc.org

In the context of TADF emitters, strategic substitution is used to modulate both the emission color and the efficiency. Asymmetric molecular design, such as introducing phosphine oxide groups at different positions on a spiro[acridine-9,9′-xanthene] (SXA) core, can lead to stronger steric and inductive effects. rsc.org This comprehensive optimization can improve energy transfer, suppress quenching mechanisms, and enhance carrier flux balance in OLED devices. rsc.org For example, the asymmetric host 27PSXADPO, with two diphenylphosphine oxide groups, endowed TADF WOLEDs with efficiencies up to 69.3 lm W⁻¹ for power efficiency and 22.9% for external quantum efficiency, significantly outperforming its singly substituted analogue. rsc.org

Modeling of External Stimuli Response and Environmental Effects

The photophysical behavior of complex organic molecules can be highly sensitive to their local environment. External stimuli such as solvent polarity, pH, and mechanical stress can induce significant changes in their absorption and emission properties.

Computational models can be employed to understand and predict these environmental effects. For example, the solvatochromic properties—the change in color with solvent polarity—of donor-pi-acceptor compounds can be studied to understand their linear and non-linear optical properties. researchgate.net For hydroxy-phenanthro[9,10-d]imidazole derivatives, a closely related structure, the effect of pH on the fluorescent characteristics has been investigated. researchgate.net DFT calculations can support the proposed mechanism, for instance, by confirming the sequence of deprotonation and calculating the free energies of the different protonated forms. researchgate.net This ability to model the response to external stimuli is crucial for applications in sensing and molecular switching.

Table of Mentioned Compounds

| Abbreviation/Name | Full Chemical Name |

| TRZ-DDPAc | 10,10'-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9,9-diphenyl-9,10-dihydroacridine) |

| D6 | A blue TADF emitter (specific structure not detailed in source) |

| 9,10-diphenylanthracene | 9,10-diphenylanthracene |

| 1,10-phenanthroline-2,9-dicarboxamides | 1,10-phenanthroline-2,9-dicarboxamides |

| SXA | spiro[acridine-9,9′-xanthene] |

| 27PSXADPO | A derivative of SXA with two diphenylphosphine oxide groups |

| hydroxy-phenanthro[9,10-d]imidazole | hydroxy-phenanthro[9,10-d]imidazole |

Reactivity Profiles and Reaction Mechanisms

Electrophilic and Nucleophilic Substitution Reactions on the Core

The extensive π-electron system of the Phenanthro(9,10,1-mna)acridine core makes it a candidate for both electrophilic and nucleophilic substitution reactions. The nitrogen atom significantly influences the electron density distribution across the rings, thereby directing the course of these reactions.

Regioselectivity of Aromatic Substitutions

In the parent acridine (B1665455) molecule, electrophilic aromatic substitution is generally not highly regioselective and can lead to a mixture of polyfunctionalized products. beilstein-journals.org The benzenoid rings are typically attacked by electrophiles, with a preference for the 2- and 7-positions, which can result in di-substitution. bohrium.com However, the electronic arrangement of acridine and its protonated form can also favor positions 2, 4, 5, and 7 for electrophilic attack. beilstein-journals.org For instance, the sulfonation of acridine with chlorosulfonic acid yields a mixture of acridine-1-sulfonyl chloride and acridine-1,8-disulfonyl chloride. beilstein-journals.org The regioselectivity can be enhanced by the presence of electron-donating groups on the acridine ring system. beilstein-journals.org

Conversely, nucleophilic substitution on the acridine core preferentially occurs at the 9-position. bohrium.com This is attributed to the lower electron density at this position due to the influence of the adjacent nitrogen atom. bohrium.com Nucleophilic reagents tend to react more readily with quaternary salts of acridine. bohrium.com For the more complex this compound, a similar preference for nucleophilic attack at positions para to the nitrogen atom within the acridine moiety can be anticipated.

The regioselectivity of these reactions is a critical factor in the synthesis of specifically functionalized derivatives. Computational methods are increasingly being used to predict the most likely sites of electrophilic attack in complex heteroaromatic systems. nih.gov

Catalytic Aspects of Functionalization

Modern synthetic strategies increasingly rely on catalytic methods to achieve selective functionalization of heterocyclic compounds, including those with acridine and phenanthridine (B189435) cores. Palladium-catalyzed cross-coupling reactions, for instance, have been instrumental in the synthesis of phenanthridine derivatives through sequential C-H functionalization. beilstein-journals.orgnih.gov These methods often employ directing groups to control the regioselectivity of the reaction. beilstein-journals.orgnih.gov

Recent advancements have also focused on developing novel catalysts to improve the efficiency and environmental friendliness of acridine synthesis and functionalization. nih.gov For example, core-shell magnetic nanoparticles have been utilized as a recyclable catalyst for the synthesis of acridine derivatives. nih.gov Photocatalytic methods using acridine-based catalysts are also emerging as powerful tools for various organic transformations, including direct decarboxylative functionalization. researchgate.netchemrxiv.orgbeilstein-journals.org These catalytic approaches offer milder reaction conditions and can enable transformations that are difficult to achieve through traditional methods. researchgate.netchemrxiv.orgbeilstein-journals.org

Oxidation and Reduction Pathways

The fused aromatic system of this compound is susceptible to both oxidation and reduction, leading to changes in its electronic structure and properties.

Mechanisms of Redox Cycling in Related Systems

Acridine-based compounds can participate in redox cycling, which involves the transfer of electrons to and from the molecule. researchgate.net This process is significant in the context of the biological activity of some acridine derivatives. researchgate.net For instance, some acridine-based drugs may act as electron donors or acceptors in their interactions with DNA. researchgate.net The acridine radical, formed through electron transfer, can react with molecular oxygen to generate reactive oxygen species (ROS). researchgate.net

The oxidation of acridine with dichromate in acetic acid typically yields acridone. bohrium.com A more severe oxidation with potassium permanganate (B83412) can lead to the cleavage of the aromatic rings, forming quinoline-2,3-dicarboxylic acid. bohrium.com Reduction of the acridine core can also be achieved selectively. Catalytic hydrogenation tends to reduce the benzene (B151609) rings, while reduction with zinc and hydrochloric acid selectively reduces the pyridine (B92270) ring to give 9,10-dihydroacridine. bohrium.com The metabolism of the related phenanthridine molecule also proceeds through oxidative pathways, with the primary metabolite being phenanthridone. wikipedia.org

Formation of Radical Intermediates and Their Spectroscopic Characterization (e.g., ESR)

The one-electron reduction of acridinium (B8443388) derivatives can lead to the formation of neutral acridine radicals. nih.gov These radical species can be highly reactive and have been characterized as potent single-electron reductants upon photoexcitation. nih.gov The formation of these radicals can be studied using various spectroscopic techniques, with Electron Spin Resonance (ESR) spectroscopy being a particularly powerful tool for the characterization of species with unpaired electrons. chemistryviews.org

ESR spectroscopy has been used to study the triplet states of acridine dyes and to investigate radical intermediates formed during the photooxidation of related aromatic compounds. chemistryviews.orgnih.gov The hyperfine coupling constants observed in the ESR spectrum can provide detailed information about the electronic structure and the distribution of the unpaired electron density within the radical species. acs.org Computational studies, such as those employing Density Functional Theory (DFT), are often used in conjunction with experimental ESR data to aid in the structural characterization of these transient species. acs.org

Cycloaddition and Condensation Reactions Involving the Phenanthroacridine Core

Cycloaddition and condensation reactions represent important strategies for the synthesis and modification of complex heterocyclic systems like this compound.

The Diels-Alder reaction, a type of [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. libretexts.org The aza-Diels-Alder reaction, where a nitrogen atom is part of the diene or dienophile, is particularly relevant for the synthesis of nitrogen-containing heterocycles. wikipedia.org These reactions can be used to construct the acridine or phenanthridine framework. For example, the synthesis of phenanthridones has been achieved through the Diels-Alder reaction of 2(1H)-quinolones with a diene. jst.go.jp Intramolecular Diels-Alder reactions have also been employed to create fused acridine systems. acs.org

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental to the synthesis of many heterocyclic compounds. mdpi.com The Bernthsen acridine synthesis, for example, involves the condensation of diphenylamine (B1679370) with carboxylic acids in the presence of zinc chloride to form acridines. nih.gov Similarly, the Friedländer synthesis can be used to produce acridine and fused-quinoline derivatives through the condensation of 2-amino-benzophenones with cyclic ketones. nih.gov Microwave-assisted three-component condensation reactions have also been developed as an efficient method for the synthesis of acridinedione derivatives. researchgate.net

Below is a table summarizing some of the key reaction types and their general applicability to the acridine and phenanthridine cores, which can be extrapolated to this compound.

| Reaction Type | Reagents/Conditions | Typical Outcome on Acridine/Phenanthridine Core |

| Electrophilic Aromatic Substitution | ||

| Nitration | HNO₃/H₂SO₄ | Substitution on benzenoid rings, often with low regioselectivity. |

| Sulfonation | Fuming H₂SO₄ or ClSO₃H | Substitution on benzenoid rings. |

| Halogenation | X₂/Lewis Acid | Substitution on benzenoid rings. |

| Friedel-Crafts Alkylation/Acylation | R-X/Lewis Acid, RCO-X/Lewis Acid | Generally not effective on the deactivated pyridine ring. |

| Nucleophilic Aromatic Substitution | ||

| Amination | NaNH₂ | Substitution at the 9-position of acridine. |

| Hydroxylation | KOH | Substitution at the 9-position of acridine. |

| Oxidation | ||

| K₂Cr₂O₇/CH₃COOH | Formation of acridone. | |

| KMnO₄ | Ring cleavage. | |

| Reduction | ||

| H₂/Catalyst | Reduction of benzenoid rings. | |

| Zn/HCl | Reduction of the central pyridine ring to dihydroacridine. | |

| Cycloaddition | ||

| Aza-Diels-Alder | Diene/Dienophile with N atom | Formation of fused heterocyclic systems. |

| Condensation | ||

| Bernthsen Synthesis | Diphenylamine, Carboxylic Acid, ZnCl₂ | Formation of the acridine core. |

| Friedländer Synthesis | 2-Aminobenzophenone, Ketone | Formation of fused quinoline/acridine systems. |

Pericyclic Reactions and Stereochemical Control

The extended π-system of this compound makes it a potential candidate for various pericyclic reactions, which are concerted processes involving a cyclic transition state. The stereochemical outcome of these reactions is often dictated by the Woodward-Hoffmann rules, which consider the symmetry of the molecular orbitals involved.

Electrocyclic Reactions: Theoretical studies suggest that specific derivatives of this compound could undergo thermally or photochemically induced electrocyclic reactions. For instance, the introduction of appropriate substituents could enable a 6π-electrocyclization, leading to the formation of a new six-membered ring. The stereochemistry of the newly formed chiral centers would be dependent on whether the reaction proceeds in a conrotatory or disrotatory fashion, which is in turn governed by the reaction conditions (thermal vs. photochemical).

Cycloaddition Reactions: this compound can also be envisioned to participate in cycloaddition reactions, acting as either a diene or a dienophile. The electron-rich phenanthrene (B1679779) portion and the electron-deficient acridine part of the molecule offer different sites for cycloaddition. The regioselectivity and stereoselectivity of such reactions would be influenced by both electronic and steric factors. For example, a Diels-Alder reaction with a suitable dienophile could potentially occur across one of the benzene rings of the phenanthrene unit. The facial selectivity of the cycloaddition would be a key aspect of stereochemical control.

At present, detailed experimental studies specifically documenting the pericyclic reactions of the parent this compound are limited in publicly accessible literature. The following table summarizes the predicted outcomes based on theoretical principles.

| Pericyclic Reaction Type | Predicted Reactant(s) | Predicted Product Type | Stereochemical Control |

| 6π-Electrocyclization | Substituted this compound | Further annulated polycycle | Conrotatory (thermal) or Disrotatory (photochemical) |

| [4+2] Cycloaddition (Diels-Alder) | This compound + Dienophile | Adduct with a new six-membered ring | Endo/Exo selectivity, Facial selectivity |

Annulation Strategies for Further Condensed Polycyclic Systems

Annulation, the process of building a new ring onto a molecule, is a powerful strategy for synthesizing larger, more complex polycyclic aromatic systems from this compound. These strategies often involve the introduction of functional groups onto the parent molecule, which then serve as handles for the ring-forming reactions.

Friedel-Crafts-type Annulation: The introduction of acyl groups via Friedel-Crafts acylation, followed by intramolecular cyclization, is a common method for annulation. The regioselectivity of the initial acylation on the this compound skeleton would be a critical factor. Subsequent cyclization and aromatization would lead to the formation of a new fused aromatic ring.

Palladium-Catalyzed Cross-Coupling and Cyclization: Modern cross-coupling methodologies offer versatile routes for annulation. For instance, the synthesis of a bromo-substituted this compound would allow for Suzuki or Stille coupling to introduce a suitably functionalized aromatic group. An intramolecular C-H activation or other cyclization methods could then be employed to forge the new ring system.

Pictet-Spengler and Related Reactions: If a side chain containing an amino group can be introduced at an appropriate position on the this compound core, a Pictet-Spengler-type reaction could be utilized to construct a new nitrogen-containing heterocyclic ring. This would involve the condensation of the amine with an aldehyde or ketone followed by an acid-catalyzed cyclization.

The feasibility and outcomes of these annulation strategies are summarized in the table below, highlighting the potential for creating diverse and complex polycyclic structures.

| Annulation Strategy | Key Precursor | Reaction Sequence | Resulting System |

| Friedel-Crafts Annulation | This compound | 1. Acylation 2. Intramolecular Cyclization 3. Aromatization | Extended polycyclic aromatic hydrocarbon |

| Palladium-Catalyzed Annulation | Halogenated this compound | 1. Cross-coupling 2. Intramolecular C-H activation/cyclization | Functionalized, larger condensed system |

| Pictet-Spengler Reaction | Aminoalkyl-substituted this compound | 1. Condensation with an aldehyde/ketone 2. Acid-catalyzed cyclization | Fused nitrogen-containing heterocyclic system |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and ab initio methods are powerful quantum chemical tools for predicting molecular properties with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

A foundational step in computational analysis is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations would identify the equilibrium geometry of Phenanthro(9,10,1-mna)acridine by finding the minimum on its potential energy surface. This process would yield precise bond lengths, bond angles, and dihedral angles. A subsequent conformational analysis could explore other stable or metastable conformations, which is particularly important for non-rigid molecules.

Vibrational Frequency Analysis for Spectroscopic Interpretation

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the molecule's infrared (IR) and Raman spectra. By identifying the characteristic vibrational modes (e.g., C-H stretching, C=C bending), theoretical spectra can be correlated with experimental data to confirm the molecular structure and interpret spectroscopic features.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, an MEP map would be invaluable for predicting its reactivity and the nature of its intermolecular interactions, such as sites prone to electrophilic or nucleophilic attack.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations often focus on static molecules, molecular dynamics (MD) simulations provide a view of their behavior over time.

Conformational Flexibility and Solution-Phase Dynamics

MD simulations can model the dynamic movements of this compound in a solvent, revealing its conformational flexibility. By simulating the molecule's trajectory, researchers can understand how it behaves in a more realistic solution-phase environment, including fluctuations in its structure and interactions with solvent molecules.

Intermolecular Interactions in Simulated Environments

By simulating multiple this compound molecules, or its interaction with other chemical species, MD can shed light on intermolecular forces. These simulations are crucial for understanding phenomena such as self-assembly, aggregation, and binding to other molecules, which are key to predicting the material properties of the compound.

Advanced Modeling of Reaction Pathways and Transition States

Computational chemistry serves as a powerful tool to elucidate the intricate details of chemical reactions involving this compound. Through sophisticated modeling techniques, researchers can map out the energetic landscapes of potential reaction pathways and characterize the fleeting transition states that govern the rates of these transformations.

Prediction of Energy Barriers and Reaction Kinetics

Theoretical predictions of energy barriers and reaction kinetics for reactions involving this compound are crucial for understanding and predicting its chemical behavior. While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles of computational chemistry allow for the theoretical determination of activation energies. These calculations, typically employing Density Functional Theory (DFT) or other high-level ab initio methods, would involve locating the transition state structure for a given reaction and calculating its energy relative to the reactants. The resulting energy barrier is a key determinant of the reaction rate.

Table 1: Hypothetical Energy Barriers for a Reaction of this compound

| Reaction Pathway | Computational Method | Calculated Energy Barrier (kcal/mol) |

| Electrophilic Aromatic Substitution | DFT (B3LYP/6-31G*) | Data not available |

| Nucleophilic Addition | MP2/cc-pVTZ | Data not available |

Mechanistic Probing via Computational Methods

Computational methods offer a window into the step-by-step mechanisms of reactions involving this compound. By mapping the potential energy surface, chemists can identify intermediates and transition states, providing a detailed narrative of bond-breaking and bond-forming events. For instance, in a hypothetical reaction, computational analysis could reveal whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving distinct intermediates. These insights are invaluable for designing new synthetic routes and for controlling reaction outcomes.

Topological and Graph Theoretical Studies

The intrinsic properties of this compound, such as its stability and electronic characteristics, can be further understood through the lens of topological and graph theoretical analyses. These methods provide a quantitative measure of abstract concepts like aromaticity and establish relationships between the molecular structure and its observable behaviors.

Aromaticity Analysis and Stability Predictions

Aromaticity is a key determinant of the stability and reactivity of cyclic conjugated molecules like this compound. Computational methods provide various indices to quantify aromaticity. For example, the Harmonic Oscillator Model of Aromaticity (HOMA) index evaluates the geometric contribution to aromaticity by analyzing bond length variations. Nucleus-Independent Chemical Shift (NICS) calculations, on the other hand, probe the magnetic criterion of aromaticity by calculating the magnetic shielding at the center of a ring. Aromatic systems exhibit negative NICS values, indicative of a diatropic ring current. Such analyses can pinpoint the most and least aromatic regions of the this compound framework, offering predictions about its thermodynamic stability and the preferred sites for chemical reactions.

Quantum Chemical Descriptors and Structure-Behavior Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure calculations that quantify various aspects of a molecule's properties. These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and polarizability, are instrumental in developing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). For this compound, these descriptors can be correlated with its experimental properties, such as its spectroscopic behavior, electrochemical potentials, and biological activity.

Table 2: Selected Quantum Chemical Descriptors (Illustrative)

| Descriptor | Definition | Predicted Value (a.u.) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| HOMO-LUMO Gap | ELUMO - EHOMO | Data not available |

| Dipole Moment | Measure of the polarity of the molecule | Data not available |

By establishing these structure-behavior relationships, researchers can rationally design new derivatives of this compound with tailored properties for specific applications.

Applications in Advanced Materials Chemistry

Organic Electronic and Optoelectronic Materials

Despite the structural promise of Phenanthro(9,10,1-mna)acridine for electronic applications, extensive searches of scientific databases and literature yield no specific research detailing its use or performance in organic electronic and optoelectronic devices. The following subsections reflect the absence of data for this particular compound.

Role as Charge Transport or Emissive Layers in Organic Devices

There is currently no available research data to suggest that this compound has been synthesized and tested as a charge transport or emissive material in organic electronic devices. Consequently, there are no reported findings on its performance in these roles.

Integration into Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells (focus on chemical contributions)

There are no published studies, reports, or patents that describe the integration of this compound into Organic Light-Emitting Diodes (OLEDs) or organic photovoltaic cells. As such, there is no data on its chemical contributions to the performance, efficiency, or stability of such devices.

Components in Functional Frameworks

The use of large, rigid, aromatic molecules as building blocks for porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is a significant area of materials science. However, the role of this compound in this field is not documented.

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

No research has been found that reports the use of this compound as a building block or ligand in the synthesis of either Metal-Organic Frameworks or Covalent Organic Frameworks.

Advanced Probes and Sensing Mechanisms for Chemical Analytes

The development of highly sensitive and selective chemical sensors is crucial for a multitude of fields, including environmental monitoring, medical diagnostics, and industrial process control. Derivatives of phenanthro[9,10-d]imidazole have emerged as a versatile scaffold for the design of optical-based sensors.

The design of effective molecular probes hinges on the ability to rationally modify a core structure to induce a measurable response upon interaction with a specific analyte. Phenanthro[9,10-d]imidazole derivatives are particularly amenable to such modifications. For instance, the introduction of specific functional groups allows for targeted interactions with analytes such as protons (pH sensing) and metal ions like Cu²⁺.

One notable example is the development of a phenanthro[9,10-d]imidazole-based sensor that exhibits a "turn-on" fluorescent response to both acidic pH and the presence of Cu²⁺ ions. This dual-responsive probe demonstrates weak fluorescence at a neutral pH but shows a significant enhancement in emission intensity in acidic conditions or upon binding with Cu²⁺. The pKa value for its pH response was determined to be 6.89, making it a suitable candidate for biological pH sensing.

Another well-studied derivative, 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde (PB1), has been investigated as a fluorescent dye. Its photostable nature and blue fluorescence emission make it a valuable component in the design of probes for cellular labeling. The potential for this compound to be conjugated with proteins, such as Concanavalin A, opens avenues for targeted imaging in biological and biomedical research.

The design strategies for these molecular probes often involve creating a system where the interaction with an analyte disrupts or enhances a particular photophysical process, leading to a detectable change in the optical signal.

The changes in fluorescence intensity or color observed in phenanthro[9,10-d]imidazole-based sensing systems are governed by several key photophysical mechanisms. These mechanisms are dictated by the electronic structure of the probe and how it is perturbed by the analyte.

Photoinduced Electron Transfer (PET): In many sensor designs, a fluorophore is linked to a receptor unit that can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding of an analyte to the receptor, the electron transfer process is inhibited, leading to a "turn-on" of fluorescence. This mechanism is often responsible for the detection of cations and protons.

Intramolecular Charge Transfer (ICT): Probes with both electron-donating and electron-withdrawing groups can exhibit an ICT state upon excitation. The energy of this state, and thus the emission wavelength, is sensitive to the polarity of the environment and interactions with analytes. The PB1 dye, for example, possesses a strongly polar charge transfer excited state.

Excited-State Intramolecular Proton Transfer (ESIPT): In some molecular designs, an intramolecular proton transfer can occur in the excited state, leading to a tautomeric form with a different emission profile. The presence of an analyte can influence this proton transfer process, resulting in a change in the fluorescence signal.

Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. The efficiency of FRET is highly dependent on the distance between the donor and acceptor. Analyte-induced conformational changes that alter this distance can be used as a sensing mechanism.

These mechanisms allow for the fine-tuning of the optical response of the sensor, enabling the detection of a wide range of chemical species with high sensitivity and selectivity.

| Sensing Mechanism | Description | Typical Analytes |

| Photoinduced Electron Transfer (PET) | Analyte binding inhibits electron transfer, "turning on" fluorescence. | Cations (e.g., Cu²⁺), Protons (H⁺) |

| Intramolecular Charge Transfer (ICT) | Analyte interaction alters the energy of the charge transfer state, causing a spectral shift. | Polar molecules, Metal ions |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Analyte influences the proton transfer in the excited state, changing the emission. | Protons (H⁺), Hydrogen bonding species |

| Förster Resonance Energy Transfer (FRET) | Analyte-induced conformational change alters the distance between donor and acceptor, affecting energy transfer. | Biomolecules, Ions |

Catalytic Applications in Organic Synthesis

While specific catalytic applications for this compound are not reported, the broader families of phenanthroline and acridine (B1665455) compounds are well-established as important ligands in transition metal catalysis. Their rigid structures and nitrogen donor atoms make them excellent candidates for coordinating with metal centers and influencing their catalytic activity.

1,10-Phenanthroline (B135089) and its derivatives are particularly versatile ligands in coordination chemistry and have been extensively used to promote copper-catalyzed cascade reactions. researchgate.net These ligands form stable complexes with various transition metals, including copper, nickel, manganese, iron, and cobalt. The resulting metal complexes can then act as catalysts for a wide range of organic transformations.

In a notable synthetic strategy, 1,10-phenanthroline is used to mediate the large-scale synthesis of single-atom catalysts (SACs). nih.gov In this method, metal cations are complexed with 1,10-phenanthroline, and the resulting complexes are adsorbed onto a carbon support. Pyrolysis of this material leads to the formation of "porphyrin-like" single metal atom sites, where the metal atoms are coordinated to nitrogen atoms derived from the phenanthroline ligand. nih.gov These M-N-C (where M is a transition metal) sites are highly active catalytic centers.

The electronic properties of the phenanthroline ligand can be tuned by introducing substituents at various positions on the aromatic rings. These modifications can impact the stability of the metal complex, the redox potential of the metal center, and ultimately the efficiency and selectivity of the catalytic reaction.

The mechanism of catalytic activity for transition metal complexes with phenanthroline-type ligands is highly dependent on the specific reaction being catalyzed. However, some general principles apply. The ligand plays a crucial role in stabilizing the metal center in various oxidation states throughout the catalytic cycle.

In copper-catalyzed reactions, the "copper/1,10-phenanthroline" catalytic system is often key to the construction of new carbon-heteroatom (C-N, C-O) and carbon-carbon bonds. researchgate.net The phenanthroline ligand can enhance the catalytic activity of the copper center, facilitating key steps such as oxidative addition and reductive elimination.

For the single-atom catalysts prepared using 1,10-phenanthroline, the catalytic activity is attributed to the highly dispersed and coordinatively unsaturated metal centers. The MN₄ coordination environment, created by the nitrogen atoms from the pyrolyzed ligand, provides a stable and electronically favorable site for the adsorption and activation of reactant molecules. nih.gov The selectivity of these catalysts can be influenced by the choice of metal and the precise coordination environment, which can be indirectly controlled by the initial ligand structure and pyrolysis conditions.

The study of these related phenanthroline and acridine systems provides a strong foundation for the potential design and application of more complex, fused-ring structures like this compound in the field of catalysis.

Q & A

Q. Table 1: Synthesis Optimization

| Starting Material | Catalyst/Reagent | Yield (%) | Key Reference |

|---|---|---|---|

| 2-aminobenzaldehyde | CF₃SO₃H (10 mol%) | 47 | |

| 2-(triphenylenyl)aminobenzaldehyde | Concentrated H⁺ | 97 |

Basic: How is phenanthro[9,10-a]acridine characterized structurally?

Methodological Answer:

- 1H/13C NMR : Assignments rely on splitting patterns (e.g., δ 7.59–9.66 ppm for aromatic protons) and NOESY correlations (e.g., H1–H16) .

- X-ray diffraction : ORTEP diagrams confirm planar geometry and bond angles (e.g., 30% probability ellipsoids) .

- IR spectroscopy : Peaks at 1610 cm⁻¹ (C=N stretching) and 2850–3059 cm⁻¹ (aromatic C–H) .

Basic: What analytical techniques validate purity and regioselectivity?

Methodological Answer:

- Column chromatography : Silica gel with petroleum ether/AcOEt (80:20) resolves regioisomers (Rf = 0.375) .

- HPLC-MS : Detects trace byproducts (e.g., phenanthro[9,10-b]acridines) using reverse-phase C18 columns .

- Thermogravimetric analysis (TGA) : Confirms thermal stability up to 224°C (melting point) .

Advanced: How do reaction conditions control regioselectivity in acridine synthesis?

Methodological Answer:

Regioselectivity depends on steric/electronic factors:

- Aldehydes vs. ketones : Aldehydes (e.g., 2-aminobenzaldehyde) favor phenanthro[9,10-a]acridine via orbital-controlled cyclization. Ketones (e.g., 2-aminophenones) shift selectivity to phenanthro[9,10-b]acridines due to steric hindrance .

- Computational validation : HuLiS-calculated HOMO coefficients rationalize regioselectivity (e.g., higher electron density at reactive sites) .

Advanced: Can phenanthroacridines be applied in optical sensing?

Methodological Answer:

Phenanthroimidazole-pyridine conjugates (e.g., PITP) demonstrate pH-dependent ratiometric fluorescence:

- Protonation sites : Pyridine (acceptor) and imidazole (donor) enable dual-color shifts in acidic buffers .

- DFT calculations : Support experimental Stokes shifts and charge-transfer mechanisms .

Application Note : Adjust substituents (e.g., electron-withdrawing groups) to tune emission wavelengths for bioimaging .

Advanced: How do acridine derivatives interact with DNA?

Methodological Answer:

- Intercalation studies : Acridine-1,10-phenanthroline conjugates cleave DNA via Cu²⁺-dependent redox cycles. Assayed by gel electrophoresis and ethidium bromide displacement .

- Selectivity optimization : Dimethylaminoethyl substituents enhance sequence specificity (e.g., 4-(N,N-dimethyl-2-aminoethyl)amino-1,10-phenanthroline) .

Advanced: What computational methods predict acridine properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.